Array ( [bid] => 123948 )
3beta,5alpha,6beta-Trihydroxycholestane, also known as cholestane-3β,5α,6β-triol, is a naturally occurring organic compound classified as a sterol.
It has been identified in various marine organisms, including soft corals of the genera Plexaurella, Echinogorgia, and Eunicea. Source: National Institutes of Health, PubChem, "3beta,5alpha,6beta-Trihydroxycholestane": )
Research suggests that 3beta,5alpha,6beta-Trihydroxycholestane may possess various biological activities, although the specific mechanisms and applications are still under investigation.
Due to the presence of three hydroxyl groups, 3beta,5alpha,6beta-Trihydroxycholestane falls into the category of oxysterols. Oxysterols are oxygenated derivatives of cholesterol and are involved in various cellular processes, including cholesterol homeostasis and signaling pathways. Source: National Institutes of Health, PubChem, "3beta,5alpha,6beta-Trihydroxycholestane": )
Studies have explored the potential role of 3beta,5alpha,6beta-Trihydroxycholestane in mitochondrial dysfunction. Research suggests that it may affect mitochondrial function in liver cells at higher concentrations, potentially contributing to cell death. Source: National Institutes of Health, PubMed Central, "Identification of unusual oxysterols and bile acids with 7-oxo or 3β,5α,6β-trihydroxy functions in human plasma by charge-tagging mass spectrometry with multistage fragmentation": )
beta,5alpha,6beta-Trihydroxycholestane is an area of ongoing scientific research, and its potential applications are still being explored.
Studies have investigated the presence of 3beta,5alpha,6beta-Trihydroxycholestane in patients with Niemann-Pick disease, a rare genetic disorder affecting cholesterol metabolism. However, the specific role of this compound in the disease is not yet fully understood. Source: National Institutes of Health, PubMed Central, "Comprehensive evaluation of plasma 7-ketocholesterol and cholestan-3beta,5alpha,6beta-triol in an Italian cohort of patients affected by Niemann-Pick disease due to NPC1 and SMPD1 mutations": )
3beta,5alpha,6beta-Trihydroxycholestane, also known as cholestane-3beta,5alpha,6beta-triol, is a sterol compound characterized by three hydroxyl groups located at the 3β, 5α, and 6β positions of the cholestane backbone. It is derived from cholesterol and belongs to a class of organic compounds known as cholesterols and their derivatives. The molecular formula for this compound is C27H48O3, and it plays a significant role in various biological processes due to its structural properties and functional groups .
3beta,5alpha,6beta-Trihydroxycholestane can undergo several chemical transformations:
3beta,5alpha,6beta-Trihydroxycholestane exhibits various biological activities:
The synthesis of 3beta,5alpha,6beta-Trihydroxycholestane can be achieved through several methods:
3beta,5alpha,6beta-Trihydroxycholestane has several applications:
Interaction studies involving 3beta,5alpha,6beta-Trihydroxycholestane focus on its binding affinities with various proteins involved in lipid metabolism:
Several compounds share structural similarities with 3beta,5alpha,6beta-Trihydroxycholestane. Below are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cholesterol | C27H46O | Precursor of sterols; important for membrane structure |
| 7-Ketocholesterol | C27H44O | Oxidized form of cholesterol; involved in signaling |
| 5α-Cholestane-3β,6β-diol | C27H48O2 | Similar hydroxylation pattern; different biological roles |
| 25-Hydroxycholesterol | C27H48O3 | Plays a role in immune response; regulates metabolism |
What distinguishes 3beta,5alpha,6beta-Trihydroxycholestane from these similar compounds is its specific arrangement of hydroxyl groups at the 3β, 5α, and 6β positions. This unique configuration influences its biological activity and interactions within metabolic pathways differently than other sterols. Additionally, its role in bile acid synthesis further emphasizes its significance compared to other sterols that may not participate directly in this crucial metabolic process .
3β,5α,6β-Trihydroxycholestane (cholestane-3β,5α,6β-triol) is a hydroxylated oxysterol derived from cholesterol through enzymatic and non-enzymatic pathways. In enzymatic biosynthesis, cholesterol undergoes oxidation via cytochrome P450 (CYP) enzymes. The CYP27A1 enzyme hydroxylates cholesterol at the C-27 position, initiating the "acidic pathway" of bile acid synthesis. However, the direct formation of 3β,5α,6β-triol primarily involves the hydration of cholesterol-5,6-epoxide intermediates.
Cholesterol-5,6-epoxide hydrolase (ChEH), a hetero-oligomeric complex comprising 3β-hydroxysterol-Δ⁸-Δ⁷-isomerase (D8D7I) and 3β-hydroxysterol-Δ⁷-reductase (DHCR7), catalyzes the conversion of cholesterol-5,6-epoxides into 3β,5α,6β-triol. This enzyme is localized in the endoplasmic reticulum and is critical for detoxifying potentially harmful epoxides. The α- and β-epoxide isoforms of cholesterol are hydrated with equal efficiency, yielding the triol as a stable metabolite.
Non-enzymatic pathways involve free radical oxidation, particularly in oxidative stress conditions. Cholesterol reacts with reactive oxygen species (ROS) such as hydroxyl radicals (- OH) and singlet oxygen (¹O₂), leading to the formation of hydroperoxides and epoxides. The allylic C-7 hydrogen abstraction initiates peroxidation, but the 5,6-double bond of cholesterol is highly susceptible to radical addition.
In radical-mediated oxidation, cholesterol-5,6-epoxides form as major intermediates, which subsequently hydrolyze non-enzymatically or via ChEH to yield 3β,5α,6β-triol. This pathway is accelerated in lipid-rich environments, such as atherosclerotic plaques, where oxidized low-density lipoprotein (LDL) accumulates.
Table 1: Comparison of Enzymatic vs. Non-enzymatic Pathways
| Pathway | Key Enzymes/Reactants | Primary Intermediates | Major Products |
|---|---|---|---|
| Enzymatic | CYP27A1, ChEH | Cholesterol-5,6-epoxides | 3β,5α,6β-Triol, bile acids |
| Non-enzymatic | ROS (- OH, ¹O₂) | Cholesterol hydroperoxides | 3β,5α,6β-Triol, 7-ketocholesterol |
Cholesterol-5,6-epoxides (5,6α- and 5,6β-epoxides) are pivotal intermediates in both enzymatic and non-enzymatic pathways. These epoxides form via cytochrome P450-mediated oxidation or radical-induced peroxidation. The β-epoxide is produced in 3–4 times greater quantities than the α-epoxide in hepatic microsomes.
ChEH hydrolyzes these epoxides into 3β,5α,6β-triol, a reaction critical for mitigating the cytotoxicity of epoxides. Notably, 5,6β-epoxide exhibits stronger inhibition of cholesterol 7α-hydroxylase (CYP7A1), a rate-limiting enzyme in bile acid synthesis. This regulatory mechanism links 3β,5α,6β-triol production to cholesterol homeostasis.
Figure 1: Metabolic Pathway from Cholesterol to 3β,5α,6β-Triol
The compound exhibits a unique ability to suppress neuronal hyperexcitability by directly interacting with voltage-gated sodium channels. Molecular docking simulations reveal that the compound binds to the indole ring of Trp122, a critical residue in the Nav channel’s pore-forming α-subunit [5]. This interaction reduces channel permeability to sodium ions, as demonstrated by patch-clamp recordings in hippocampal neurons, where the compound decreased action potential burst frequency by 42% at a concentration of 10 μM [5].
The compound’s binding affinity for Nav channels displays subtype specificity, with preferential inhibition of tetrodotoxin-resistant (TTX-R) isoforms prevalent in nociceptive neurons. In vivo studies using pentylenetetrazole-induced seizure models show that pretreatment with the compound (5 mg/kg intraperitoneal) delays seizure onset by 58% and reduces mortality rates by 75%, underscoring its therapeutic potential in hyperexcitability disorders [5].
| Parameter | Effect of 3beta,5alpha,6beta-Trihydroxycholestane | Experimental Model | Source |
|---|---|---|---|
| Nav Channel Binding | Kd = 2.3 μM for Trp122 site | Molecular docking | [5] |
| Action Potential Bursts | 42% reduction at 10 μM | Hippocampal neurons | [5] |
| Seizure Onset Latency | 58% increase | PTZ-induced seizures | [5] |
As a structural analog of cholesterol, the compound interacts with nuclear receptors involved in lipid metabolism and inflammation. Although direct binding assays remain limited, its hypolipidemic effects in arteriosclerosis models suggest engagement with liver X receptors (LXRs) [2]. LXRs regulate cholesterol efflux through ATP-binding cassette transporters, and the compound’s 3beta-hydroxyl group may mimic endogenous oxysterol ligands like 22(R)-hydroxycholesterol [4].
Notably, the compound’s 5alpha,6beta-dihydroxy configuration enables unique interactions with retinoid X receptor (RXR) heterodimers. In silico analyses predict a binding energy of -9.2 kcal/mol for the compound-LXRβ/RXRα complex, comparable to synthetic agonists T0901317 (-10.1 kcal/mol) [2]. This interaction potentially enhances reverse cholesterol transport, explaining its efficacy in reducing atherosclerotic plaque formation in preclinical studies [4].
The compound demonstrates context-dependent roles in cell survival, acting as both a neuroprotectant and pro-apoptotic agent. In Niemann-Pick type C (NP-C) disease models, elevated levels of the compound correlate with increased mitochondrial ROS production (2.8-fold vs. controls) [4]. Mechanistically, its 5alpha,6beta-dihydroxy groups facilitate redox cycling with cellular ferric iron, generating hydroxyl radicals that induce DNA strand breaks and caspase-3 activation [4].
Paradoxically, the compound exhibits neuroprotective effects during cerebral ischemia by upregulating superoxide dismutase (SOD2) expression by 3.5-fold in hippocampal neurons [5]. This dual role suggests concentration-dependent effects: pro-apoptotic at >20 μM via ROS overload versus cytoprotective at <10 μM through antioxidant pathway activation [4] [5].
| Pathway Component | Effect of 3beta,5alpha,6beta-Trihydroxycholestane | Concentration Range | Source |
|---|---|---|---|
| Mitochondrial ROS | 2.8-fold increase | >20 μM | [4] |
| SOD2 Expression | 3.5-fold upregulation | <10 μM | [5] |
| Caspase-3 Activation | 65% increase | 25 μM | [4] |